molecular formula C8H6N2O6 B146835 2,4-Dinitrophenylacetic acid CAS No. 643-43-6

2,4-Dinitrophenylacetic acid

Cat. No.: B146835
CAS No.: 643-43-6
M. Wt: 226.14 g/mol
InChI Key: KCNISYPADDTFDO-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylacetic acid is an organic compound with the molecular formula C8H6N2O6. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .

Preparation Methods

The synthesis of 2,4-Dinitrophenylacetic acid typically involves the nitration of phenylacetic acid. The reaction is carried out by treating phenylacetic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The nitration process introduces nitro groups at the 2 and 4 positions of the phenyl ring, resulting in the formation of this compound .

In industrial settings, the production of this compound follows similar principles but may involve optimized reaction conditions and purification steps to ensure high yield and purity. The crude product is often purified by recrystallization from water .

Chemical Reactions Analysis

2,4-Dinitrophenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dinitrophenylacetic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It serves as a reagent for introducing dinitrophenyl groups into various molecules, facilitating the synthesis of complex organic compounds.

    Biological Studies: The compound is used in the preparation of photoaffinity labels, which are crucial for studying protein-ligand interactions.

    Pharmaceuticals: It is involved in the synthesis of intermediates for pharmaceutical compounds.

    Industrial Applications: The compound is used in the production of dyes and agricultural chemicals .

Comparison with Similar Compounds

2,4-Dinitrophenylacetic acid can be compared with other nitrophenylacetic acids, such as:

    2,4-Dinitrophenylpropionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.

    2,4-Dinitrophenylbutyric acid: Contains a butyric acid moiety.

    2,4-Dinitrophenylbenzoic acid: Has a benzoic acid moiety instead of acetic acid

The uniqueness of this compound lies in its specific reactivity due to the acetic acid moiety, which influences its behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12)
Source PubChem
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InChI Key

KCNISYPADDTFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2O6
Source PubChem
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DSSTOX Substance ID

DTXSID20862349
Record name Benzeneacetic acid, 2,4-dinitro-
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Molecular Weight

226.14 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2,4-Dinitrophenylacetic acid
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Vapor Pressure

0.00000061 [mmHg]
Record name 2,4-Dinitrophenylacetic acid
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CAS No.

643-43-6
Record name 2,4-Dinitrophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,4-dinitrophenylacetic acid formed in the context of cation exchange resins?

A1: Research indicates that this compound can be generated during the chemical degradation of certain cation exchange resins. Specifically, when the Tokem-308 cation exchanger (analogous to KU-2x8) is exposed to an oxidizing environment of nitric acid (HNO3) vapor and air at elevated temperatures (403-443 K), it undergoes structural breakdown. [] This degradation process results in the formation of several byproducts, with this compound and para-nitrobenzoic acid identified as two of the products. [] This finding is significant as it highlights a potential concern regarding the long-term stability and potential leaching of harmful compounds from such resins in specific industrial applications.

Q2: What are the known chemical reactions involving this compound?

A2: this compound has been studied in the context of several chemical reactions:

  • Cyclization: Studies have explored the cyclization reactions of this compound. [] While the specifics of the reaction conditions and products are not detailed in the provided abstract, this highlights the compound's potential to undergo structural rearrangements leading to ring formation.
  • Mannich Reaction: Research has revisited the Mannich reaction of this compound. [] The Mannich reaction is a classic organic reaction that allows for the amino alkylation of acidic protons adjacent to a carbonyl group. Understanding the reactivity of this compound in such reactions can be crucial for synthetic applications.

Q3: Is there any research on the physical properties of this compound?

A3: Yes, one study investigated the ionic conductance of this compound. [] While the abstract doesn't provide specific data, this research suggests an interest in understanding the compound's behavior in solution and its potential to dissociate into ions. This information can be relevant for applications where its ionization state is important, such as in electrochemical systems or specific analytical techniques.

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